molecular formula C19H19N5O B7831913 5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one

Cat. No.: B7831913
M. Wt: 333.4 g/mol
InChI Key: XDOUJQCBIIOBNY-UHFFFAOYSA-N
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Description

The compound with the identifier “5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one” is a chemical substance that has garnered interest in various fields of scientific research

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-23(2)12-7-9-13(10-8-12)24-11-16(25)17(18(24)20)19-21-14-5-3-4-6-15(14)22-19/h3-10H,11,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOUJQCBIIOBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one” involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and controlled conditions to ensure the desired product is obtained with high purity and yield. The exact synthetic route may vary depending on the desired application and the availability of starting materials.

Industrial Production Methods

In an industrial setting, the production of “5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one” involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of advanced equipment and technology is essential to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

The compound “5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Addition: Addition reactions can occur, leading to the formation of new compounds with additional functional groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

    Solvents: Such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

The compound “5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and applications in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of the compound “5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.